N-[4-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
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Overview
Description
N-[4-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes an indazole core, a tetrahydrothiophene ring, and an acetylamino phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones.
Introduction of the Tetrahydrothiophene Ring: This step involves the reaction of sulfur-containing reagents with appropriate intermediates.
Attachment of the Acetylamino Phenyl Group: This is usually done through acylation reactions using acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the phenyl ring can be reduced to an amino group.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the nitro group can yield an amino derivative.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: It can be used to study the effects of various functional groups on biological activity.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares a similar tetrahydrothiophene ring and acetylamino group but has a different core structure.
1,3,4-Thiadiazole Derivatives: These compounds have a similar sulfur-containing ring and are known for their diverse biological activities.
Uniqueness
N-[4-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is unique due to its combination of an indazole core, a tetrahydrothiophene ring, and an acetylamino phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H24N4O4S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C20H24N4O4S/c1-13(25)21-14-6-8-15(9-7-14)22-20(26)19-17-4-2-3-5-18(17)24(23-19)16-10-11-29(27,28)12-16/h6-9,16H,2-5,10-12H2,1H3,(H,21,25)(H,22,26) |
InChI Key |
VPXGUCBLXCKVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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